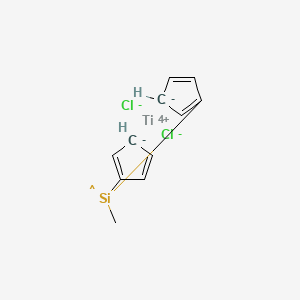
Dichloro(methylsilylenedi-pi-cylcopentadienyl)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium is an organometallic compound that features a titanium center bonded to two cyclopentadienyl ligands, a methylsilylene group, and two chlorine atoms. This compound is part of a broader class of metal cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with cyclopentadienyl anions and methylsilylene groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents.
Scientific Research Applications
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Mechanism of Action
The mechanism by which dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The methylsilylene group can enhance the reactivity of the titanium center by providing electronic and steric effects .
Comparison with Similar Compounds
Dichloro(methylsilylenedi-pi-cyclopentadienyl)titanium can be compared with other similar compounds such as:
Ferrocene: A well-known metallocene with iron as the central metal.
Titanocene dichloride: Another titanium-based metallocene with two cyclopentadienyl ligands and two chlorine atoms.
Properties
CAS No. |
79269-75-3 |
|---|---|
Molecular Formula |
C11H11Cl2SiTi |
Molecular Weight |
290.06 g/mol |
InChI |
InChI=1S/C11H11Si.2ClH.Ti/c1-12(10-6-2-3-7-10)11-8-4-5-9-11;;;/h2-9H,1H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
NRNXOJZQCSKCCA-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C1=C[CH-]C=C1)C2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















